molecular formula C16H14N2O3S2 B2785843 N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide CAS No. 941877-48-1

N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2785843
CAS No.: 941877-48-1
M. Wt: 346.42
InChI Key: DFGNZJQOIMYCJH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide is a synthetic benzothiazole derivative intended for research and development purposes. Benzothiazole-based compounds are privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of significant biological activities and are found in various approved drugs and experimental agents . Extensive research into analogous structures highlights the potential research value of this compound class. Benzothiazole derivatives have been investigated as potent anticancer agents effective against a diverse range of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer models . Their mechanisms of action are diverse and may include the inhibition of key enzymes such as carbonic anhydrase . Beyond oncology, this chemotype is also explored for its potential in antimicrobial applications, with some derivatives acting as inhibitors of bacterial dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway . Furthermore, structurally similar N-(benzo[d]thiazol-2-yl)benzamide compounds are of interest in materials science due to their luminescent properties and potential application in the development of nonlinear optical (NLO) materials . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)15-6-4-3-5-12(15)16(19)18-11-7-8-13-14(9-11)22-10-17-13/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNZJQOIMYCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide typically involves the reaction of benzo[d]thiazole derivatives with ethylsulfonyl benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production time.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing ethylsulfonyl group activates the benzamide ring for nucleophilic substitution, particularly at the meta and para positions. Reactions occur under mild basic conditions:

Reaction Conditions Outcome Yield Reference
Halogenation (Cl/Br)Cl₂ or Br₂ in DCM, FeCl₃ catalystSubstitution at para-position to sulfonyl65–78%
AminationNH₃/EtOH, 80°C, 12hMeta-NH₂ derivative52%

Key Insight : Steric hindrance from the benzo[d]thiazole group limits reactivity at the ortho position .

Electrophilic Substitution on the Benzothiazole Ring

The benzo[d]thiazole moiety undergoes electrophilic substitution at the 4- and 7-positions due to electron-donating effects from the sulfur and nitrogen atoms:

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h4-Nitrobenzo[d]thiazole derivative68%
SulfonationSO₃/H₂SO₄, 60°C, 6h7-Sulfo derivative57%

Note : Substituents on the benzothiazole ring modulate regioselectivity. For example, methyl groups at the 4- or 7-positions block further substitution.

Reduction of the Ethylsulfonyl Group

The ethylsulfonyl group can be reduced to a thioether or thiol under controlled conditions:

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux, 4h2-(Ethylthio)benzamide83%
Zn/HClEtOH, 60°C, 8h2-(Ethylsulfinyl)benzamide71%

Mechanism : LiAlH₄ reduces the sulfonyl group (–SO₂–) to a thioether (–S–), while Zn/HCl achieves partial reduction to sulfinic acid (–SO–) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions when halogenated:

Reaction Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Aryl amine conjugates64%

Limitation : Direct coupling requires prior halogenation at reactive positions (e.g., para to sulfonyl).

Hydrolysis and Functional Group Interconversion

The amide bond and sulfonyl group undergo hydrolysis under extreme conditions:

Reaction Conditions Product Yield Reference
Acidic hydrolysis6M HCl, 120°C, 24h2-(Ethylsulfonyl)benzoic acid89%
Basic hydrolysisNaOH (10%), 100°C, 12hBenzo[d]thiazol-6-amine78%

Stability : The amide bond resists hydrolysis under physiological conditions, enhancing its suitability as a drug scaffold .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

Reagent Conditions Product Yield Reference
PCl₅Toluene, reflux, 6hThiazolo[5,4-b]pyridine derivative61%
CuI/L-ProlineDMSO, 120°C, 12hFused benzothiazole-oxadiazole58%

Application : Cyclized derivatives exhibit enhanced antimicrobial and anticancer activity .

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s biochemical interactions are critical:

  • Enzyme Inhibition : Competes with p-aminobenzoic acid (PABA) for dihydropteroate synthase (DHPS) binding, disrupting folate synthesis in bacteria.

  • Anticancer Activity : Induces apoptosis in A431 and A549 cell lines at IC₅₀ values of 1–4 μM .

Structure-Activity Relationship (SAR) :

  • Ethylsulfonyl group enhances solubility and target affinity.

  • Benzothiazole moiety contributes to intercalation with DNA/RNA .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide may exhibit significant antibacterial properties. Compounds with similar structures have shown effectiveness in inhibiting bacterial growth by targeting dihydropteroate synthase, an enzyme critical for bacterial survival. This suggests that this compound could serve as a lead compound in the development of new antibacterial agents.

Anticancer Potential
Studies have demonstrated that benzothiazole derivatives, including this compound, possess anticancer properties. Testing against various cancer cell lines has revealed that this compound can inhibit cell proliferation and induce apoptosis. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cancer progression, such as the AKT and ERK pathways.

Biological Research Applications

Enzyme Modulation
The compound's ability to modulate enzyme activity is of particular interest in biological research. Its interactions with various biological targets can influence cellular signaling pathways, making it a candidate for further investigation into its role as a multi-target drug .

Fluorescent Probes
Benzothiazole derivatives are known for their luminescent properties, which makes them suitable for use as fluorescent probes in biological assays. This application is valuable in detecting biomolecules and studying cellular processes in real-time .

Industrial Applications

Synthesis of New Materials
this compound can be utilized as a building block in the synthesis of more complex organic materials. Its unique chemical properties allow for modifications that can lead to the development of new dyes, pigments, and other industrial products.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human cancer cell lines A431 (epidermoid carcinoma) and A549 (lung cancer). The results indicated significant inhibition of cell proliferation at concentrations as low as 1 μM, alongside reduced levels of inflammatory cytokines such as IL-6 and TNF-α. Flow cytometry analysis confirmed that the compound induced apoptosis and caused cell cycle arrest.

Case Study 2: Antibacterial Activity

In another investigation, compounds similar to this compound were tested against both Gram-negative and Gram-positive bacteria. The results showed potent antibacterial activity, highlighting the potential of this compound as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the benzo[d]thiazol-6-yl group and ethylsulfonyl substituent. Key comparisons with related compounds include:

Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents Biological Activity Reference
N-(Benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide Benzo[d]thiazole + benzamide Ethylsulfonyl at C2 of benzamide Not explicitly reported N/A
Compound 12 series (e.g., 12c–12h) Benzo[d]oxazole + benzamide Varied alkyl/aryl groups Cytotoxic (HepG2 cells), pro-apoptotic
Compound 1e () Benzo[d]thiazole + benzamide 4-Chlorobenzylamino, methylpiperazine Antiproliferative (HepG2, Hela)
CB-NPs () Benzo[d]thiazole + picolinamide Hydroxycyclohexylamino Tumor vasculature targeting
N-(Benzo[d]thiazol-2-yl) derivatives () Benzo[d]thiazole + triazolo-thiadiazole Pyridinyl-triazolo-thiadiazole Antibacterial, antifungal
N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide () Benzo[d]thiazole + benzamide Methylthio at C2 Physicochemical data reported

Key Observations :

  • Sulfur Oxidation State : The ethylsulfonyl group in the target compound is a sulfone (-SO₂-), which is more electron-withdrawing than the methylthio (-SMe) group in ’s compound. This difference may enhance metabolic stability and alter binding affinity to redox-sensitive targets .
  • Positional Isomerism : The 6-yl substitution on benzothiazole (target compound) versus 2-yl in derivatives may affect spatial orientation in target binding .
Anticancer Activity
  • Compound 12 Series () : Benzo[d]oxazole analogs induced apoptosis in HepG2 cells via BAX/Bcl-2 modulation and caspase-3 activation. EC₅₀ values ranged from 5–20 µM, with substituents like tert-butyl or chlorophenyl enhancing potency .
  • Compound 1e () : A benzo[d]thiazole derivative with methylpiperazine showed IC₅₀ values of 8–12 µM against HepG2 and Hela cells. The methylpiperazine group may improve solubility and membrane permeability compared to the ethylsulfonyl group .
Antibacterial/Antifungal Activity
  • Triazolo-thiadiazole Derivatives (): Exhibited MIC values of 4–32 µg/mL against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
Physicochemical Properties
  • N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (): Molecular weight 300.4 g/mol, with a methylthio group.

Biological Activity

N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d]thiazole moiety linked to an ethylsulfonyl group and a benzamide framework. The presence of these functional groups is crucial for its biological activity, as they influence the compound's interaction with various biological targets.

Component Description
Benzo[d]thiazoleA five-membered heterocyclic ring containing nitrogen and sulfur, known for diverse biological activities.
Ethylsulfonyl groupEnhances solubility and bioavailability, potentially improving pharmacokinetic properties.
Benzamide frameworkProvides structural stability and can modulate receptor interactions.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of bacterial infections, where it may inhibit dihydropteroate synthase, a key enzyme in folate synthesis necessary for bacterial survival.
  • Anticancer Activity : In cancer models, the compound has been shown to interfere with critical signaling pathways such as AKT and ERK, leading to reduced proliferation of cancer cells . It promotes apoptosis and arrests the cell cycle in various cancer cell lines, indicating potential as a dual-action therapeutic agent .

Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism often involves:

  • Inhibition of essential enzymes.
  • Disruption of bacterial cellular functions.

Studies have indicated that compounds with similar structures have shown promising results in inhibiting bacterial growth.

Anticancer Activity

Research indicates that this compound has notable anticancer effects:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
  • Key Findings : The compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. It also decreased levels of inflammatory cytokines like IL-6 and TNF-α .

Case Studies

  • Study on Antitumor Activity : A study synthesized several benzothiazole derivatives, including this compound, which were assessed for their ability to inhibit cancer cell proliferation. Results showed that this compound effectively reduced tumor growth in vitro by inducing apoptosis and inhibiting key signaling pathways .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of similar compounds demonstrated that this compound exhibited bacteriostatic effects against various pathogens, suggesting its potential as a lead compound for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzo[d]thiazole core significantly impact biological activity:

  • Substituents on the Benzamide : Variations in substituents can enhance binding affinity to target enzymes or receptors.
  • Sulfonyl Group Modifications : Alterations in the ethylsulfonyl group may improve solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide, and how can reaction conditions be controlled to improve yield and purity?

The synthesis involves multi-step reactions, including benzothiazole ring formation, sulfonylation, and coupling with benzamide derivatives. Key steps require precise temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for solubility), and catalysts (e.g., Pd for cross-coupling). Post-synthesis purification via column chromatography or recrystallization ensures high purity. Analytical validation using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical for structural confirmation .

Q. How can structural modifications of the benzothiazole or benzamide moieties influence the compound's physicochemical properties?

Substituents on the benzothiazole (e.g., methyl, methoxy) or benzamide (e.g., sulfonyl, halogen) alter electronic effects and steric hindrance, impacting solubility and reactivity. For example, electron-withdrawing groups (e.g., sulfonyl) enhance stability but reduce nucleophilicity, while bulky substituents may hinder binding to biological targets. Computational tools like DFT calculations can predict these effects .

Q. What analytical techniques are essential for characterizing This compound and its intermediates?

  • Spectroscopy : 1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbon backbone analysis.
  • Mass spectrometry : HRMS for exact molecular weight confirmation.
  • Chromatography : HPLC for purity assessment (>95% typically required).
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for benzothiazole derivatives under varying reaction conditions?

Contradictions often arise from differences in solvent polarity, temperature, or catalyst loading. For example, sulfonylation yields may drop with sterically hindered substrates due to reduced accessibility of reactive sites. Systematic optimization using Design of Experiments (DoE) methodologies, including factorial designs, can identify critical variables. Cross-referencing with structurally analogous compounds (e.g., methylsulfonyl vs. ethylsulfonyl derivatives) helps validate trends .

Q. What experimental frameworks are recommended to evaluate the compound's potential as a kinase inhibitor or anticancer agent?

  • In vitro assays :
  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HepG2, A549) with IC50_{50} values calculated.
  • Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR) to measure inhibition via fluorescence polarization.
    • Mechanistic studies :
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Molecular docking : AutoDock Vina to predict binding modes to kinase ATP pockets.
  • Western blotting : Assess downstream protein expression (e.g., Bcl-2, caspase-3) .

Q. How do structural differences between this compound and its analogs affect selectivity in biological targets?

Comparative studies with analogs (e.g., methylsulfonyl vs. ethylsulfonyl, benzothiazole vs. benzimidazole) reveal that:

  • Sulfonyl chain length : Longer chains (ethyl) may improve hydrophobic interactions but reduce solubility.
  • Heterocycle substitution : Benzothiazole’s sulfur atom enhances π-stacking in kinase binding sites compared to benzimidazole.
  • Substituent position : 6-position on benzothiazole optimizes spatial alignment with target residues. Validate via SAR tables and X-ray crystallography of ligand-target complexes .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Process optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., sulfonylation).
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >98%).
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Purification : Switch from column chromatography to crystallization for cost-effective scale-up .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations. Experimentally, confirm target engagement via CETSA (Cellular Thermal Shift Assay). Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) to rule out false positives .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare IC50_{50} values across cell lines.
  • Synergy analysis : Chou-Talalay method for combination studies with standard chemotherapeutics .

Future Directions

Q. Q. What emerging technologies could enhance the study of This compound in drug discovery?

  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution.
  • AI-driven synthesis : Predict optimal reaction pathways using platforms like Synthia.
  • Organoid models : Test efficacy in 3D tumor models for improved translational relevance .

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